Absolute Stereochemical Identity: (3R,4R) Enantiomer vs. Racemic Mixture (CAS 1212348-80-5 Ambiguity)
The target compound bears the (3R,4R) absolute configuration, unambiguously assigned by the stereospecific InChI Key RJUJMGVDZCVHQJ-ZJUUUORDSA-N . In contrast, many commercial listings under the same CAS 1212348-80-5 supply the racemic (±)-trans mixture, which contains equal proportions of the (3R,4R) and (3S,4S) enantiomers. The (3R,4R) stereochemistry was originally resolved and characterized via ¹H and ¹³C NMR, COSY, and NOESY in the foundational synthesis of all four stereoisomers of 3-carboxyl-4-isopropyl-pyrrolidine [1]. The (3S,4S) enantiomer has a distinct CAS (1279038-01-5 for the N-Boc form; 1049980-59-7 for the free acid) and may exhibit divergent pharmacological properties.
| Evidence Dimension | Stereochemical composition and enantiomeric purity |
|---|---|
| Target Compound Data | 100% (3R,4R) enantiomer (InChI Key RJUJMGVDZCVHQJ-ZJUUUORDSA-N); stereochemistry confirmed by ¹H/¹³C NMR, COSY, NOESY |
| Comparator Or Baseline | Racemic (±)-trans mixture: 50% (3R,4R) + 50% (3S,4S); Opposite enantiomer (3S,4S): CAS 1279038-01-5 (N-Boc) or 1049980-59-7 (free acid) |
| Quantified Difference | 100% enantiomeric excess (target) vs. 0% ee (racemate); the two enantiomers are non-superimposable mirror images with equal and opposite specific rotations |
| Conditions | Stereochemistry assigned via ¹H NMR, ¹³C NMR on Varian Unity 400 MHz spectrometer; chemical ionization MS on Micromass Trio 2A; elemental analysis within ±0.4% of theoretical values [1] |
Why This Matters
Enantiopure (3R,4R) compound is obligatory for asymmetric synthesis where stereochemical integrity of the final drug candidate directly determines pharmacological activity and regulatory acceptability; racemic substitution yields 50% undesired enantiomer that may be inactive or toxic.
- [1] Ling R, Ekhato IV, Rubin JR, Wustrow DJ. Synthesis of 4-alkyl-pyrrolidine-3-carboxylic acid stereoisomers. Tetrahedron. 2001;57(30):6579-6588. View Source
